1-(4-Iodo-3-mercaptophenyl)propan-2-one
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Overview
Description
1-(4-Iodo-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(4-Iodo-3-mercaptophenyl)propan-2-one involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(4-Iodo-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Iodo-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The iodine atom and mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity and function. The propan-2-one moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
1-(4-Iodo-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of a hydrogen atom on the propan-2-one moiety.
1-(3-Iodo-4-mercaptophenyl)propan-2-one: Similar structure but with different positions of the iodine and mercapto groups on the phenyl ring.
These compounds share similar reactivity patterns but may differ in their specific applications and chemical properties.
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(4-iodo-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4H2,1H3 |
InChI Key |
TVXLDZKNIADZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)I)S |
Origin of Product |
United States |
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